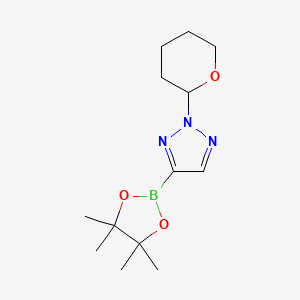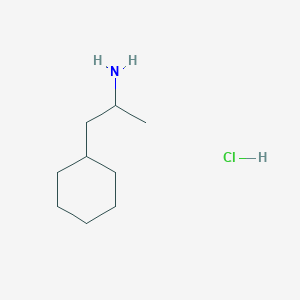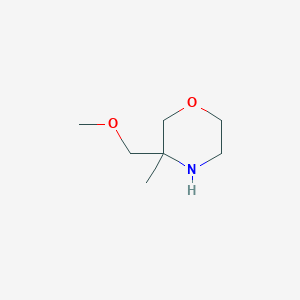![molecular formula C5H13NS B6271804 methyl[2-(methylsulfanyl)propyl]amine CAS No. 1247584-60-6](/img/new.no-structure.jpg)
methyl[2-(methylsulfanyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(methylsulfanyl)propyl]amine is an organic compound that belongs to the class of amines It features a methyl group attached to the nitrogen atom and a propyl chain substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[2-(methylsulfanyl)propyl]amine can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-(methylsulfanyl)propylamine in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified amines.
Substitution: Various substituted amines.
Scientific Research Applications
Methyl[2-(methylsulfanyl)propyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[2-(methylsulfanyl)propyl]amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Methyl[2-(methylsulfanyl)propyl]amine can be compared with other similar compounds, such as:
Methyl[3-(methylsulfanyl)propyl]amine: Similar structure but with the methylsulfanyl group on a different carbon atom.
Ethyl[2-(methylsulfanyl)propyl]amine: Similar structure but with an ethyl group instead of a methyl group.
Propyl[2-(methylsulfanyl)propyl]amine: Similar structure but with a propyl group instead of a methyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
1247584-60-6 |
|---|---|
Molecular Formula |
C5H13NS |
Molecular Weight |
119.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





